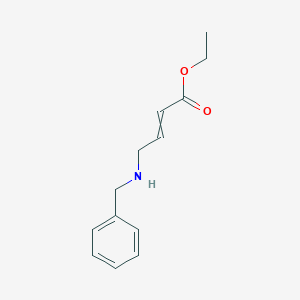

Ethyl 4-(benzylamino)but-2-enoate

Description

Contextualization of Ethyl 4-(benzylamino)but-2-enoate within Multifunctional Organic Frameworks

While direct research on the role of this compound in multifunctional organic frameworks is not extensively documented, the functionalities it comprises are integral to such systems. The unsaturated ester motif is a common building block in polymer and materials science. The presence of the benzylamino group introduces possibilities for hydrogen bonding, metal coordination, and further functionalization, which are key features in the design of metal-organic frameworks (MOFs) and other supramolecular assemblies. The investigation of related amino-substituted esters has highlighted their potential in creating compounds with specific biological or material properties. nih.govresearchgate.net

Rationale for Advanced Chemical Investigation of this compound

The primary impetus for the detailed investigation of structures related to this compound stems from their potential biological activity. A closely related organotin (IV) derivative, dibutylstannanediyl (2Z,2'Z)-bis(4-(benzylamino)-4-oxobut-2-enoate), has demonstrated notable anticancer properties. nih.gov This compound was found to inhibit the proliferation of prostate cancer and melanoma cells and induce cell cycle arrest and apoptosis. nih.gov Specifically, it was shown to activate the p38 MAPK/PPARα/SMAD4 signaling pathway, suggesting a targeted mechanism of action. nih.gov This significant finding provides a strong rationale for the synthesis and evaluation of the parent compound, this compound, and its analogues as potential therapeutic agents.

Furthermore, the synthesis of various N-substituted α-amino esters is a field of active research, as these compounds are valuable chiral intermediates in the production of pharmaceuticals. nih.gov The development of efficient synthetic methods for such compounds, including biocatalytic approaches, underscores the importance of this class of molecules in medicinal chemistry. nih.gov

Scope and Objectives of the Research Inquiry into this compound

The research inquiry into this compound and its congeners encompasses several key objectives:

Synthesis and Characterization: A primary goal is the development of efficient and stereoselective synthetic routes to obtain this compound in high purity. This includes the exploration of various catalytic systems and reaction conditions. nih.govgoogle.com Subsequent comprehensive characterization using spectroscopic techniques is essential to confirm the molecular structure.

Biological Evaluation: A significant objective is to assess the biological activity of the compound, particularly its potential as an anticancer agent, drawing inspiration from the activity of its organotin derivative. nih.gov This would involve in vitro and in vivo studies to determine its efficacy and mechanism of action.

Derivative Synthesis: Research is also directed towards the synthesis of a library of related compounds to establish structure-activity relationships (SAR). By modifying the ester and amine functionalities, researchers can probe the chemical space to identify molecules with enhanced potency and selectivity.

Material Science Applications: Given the functional groups present, another avenue of investigation could be the exploration of its use as a monomer or building block in the creation of novel polymers or as a ligand in the formation of coordination polymers and metal-organic frameworks.

Structure

2D Structure

3D Structure

Properties

CAS No. |

129975-11-7 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 4-(benzylamino)but-2-enoate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3 |

InChI Key |

PLNDMCCIVDQBFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of Ethyl 4 Benzylamino but 2 Enoate

Retrosynthetic Analysis and Precursor Design for Ethyl 4-(benzylamino)but-2-enoate

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, readily available starting materials. For this compound, the primary disconnection points are the ester and the carbon-nitrogen (C-N) bond of the γ-amino group.

The most logical and common disconnection is the C-N bond formed via a nucleophilic substitution or a conjugate addition (Michael-type) reaction. This approach identifies benzylamine (B48309) as a key precursor. The other precursor would be an ethyl butenoate scaffold bearing a leaving group at the 4-position. A highly suitable candidate for this is ethyl (E)-4-bromobut-2-enoate. This precursor can be synthesized from commercially available starting materials. For instance, a related compound, ethyl 4-bromo-3-methylbut-2-enoate, is prepared by the allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator like AIBN. researchgate.net A similar strategy could be adapted for the non-methylated analogue.

Another retrosynthetic approach involves a three-component reaction, which is a highly convergent strategy. This could involve the reaction of an enolate equivalent, an aldehyde, and an amine. A plausible Mannich-type reaction could involve benzylamine, glyoxylic acid ethyl ester, and an appropriate C2-synthon. google.com

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Benzylamine | C₇H₉N | Nucleophile (source of the benzylamino group) |

| Ethyl (E)-4-bromobut-2-enoate | C₆H₉BrO₂ | Electrophilic partner for nucleophilic substitution |

| Ethyl Acetoacetate | C₆H₁₀O₃ | Potential starting material for the butenoate backbone |

Development of Novel Synthetic Pathways to this compound

The synthesis of γ-amino esters like this compound can be achieved through several pathways, with modern research focusing on improving selectivity, catalytic efficiency, and sustainability.

Exploration of Regioselective and Stereoselective Synthetic Routes

Achieving regioselectivity is critical in the synthesis of this compound to ensure the formation of the desired γ-amino isomer over other potential products, such as the β-amino isomer. The use of a precursor like ethyl (E)-4-bromobut-2-enoate inherently directs the regioselectivity, as the bromine atom at the 4-position is the primary site for nucleophilic attack by benzylamine.

Stereoselectivity is another crucial aspect, focusing on controlling the geometry of the carbon-carbon double bond. Syntheses typically aim for the (E)-isomer, which is generally more thermodynamically stable than the (Z)-isomer. The stereochemistry of the starting butenoate precursor is often retained in the final product under appropriate reaction conditions. The synthesis of specific stereoisomers, such as Z-enediones, has been achieved through methods like the oxidative rearrangement of 2-alkynyl alcohols, demonstrating that targeted stereoselective routes are feasible. rsc.org Predicting and controlling selectivity in reactions can be challenging, but techniques using specific reaction media, such as eutectogels under photochemical conditions, have shown promise in affording regioselective products in good yields. rsc.org

Catalytic Approaches in the Synthesis of this compound

Catalysis offers a powerful tool to enhance the efficiency and selectivity of the synthesis. For the reaction between benzylamine and ethyl (E)-4-bromobut-2-enoate, a non-nucleophilic base is often employed to scavenge the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

For alternative multi-component syntheses, organocatalysis has emerged as a prominent strategy. For example, a patented method for a related amino ester involves the use of L-proline as a catalyst in a Mannich-type reaction. google.com This reaction can also be co-catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂) or samarium(III) triflate (Sm(OTf)₃), which can enhance the reaction rate and diastereoselectivity. google.com Copper-catalyzed reactions have also been reported for the regioselective hydrothiolation of alkynes, a related transformation that highlights the utility of copper in controlling regiochemistry. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. patsnap.com For the synthesis of this compound, this involves several potential improvements over traditional methods.

One key area is the choice of solvent. Replacing volatile organic solvents (VOCs) like dichloromethane (B109758) or DMF with more benign alternatives such as ethanol (B145695), water, or deep eutectic solvents (DES) is a primary goal. researchgate.net DES, in particular, are gaining attention as they are often biodegradable, non-toxic, and can enhance reaction rates and selectivity. researchgate.net

Improving atom economy is another central tenet. Multi-component reactions are inherently more atom-economical as they combine several starting materials into a final product in a single step, reducing waste. The use of reusable heterogeneous catalysts, such as zeolite-based systems, can also contribute to a greener process by simplifying purification and minimizing catalyst waste. patsnap.com Biocatalysis, using enzymes like lipases, represents another frontier for the green synthesis of esters, offering high selectivity under mild aqueous conditions.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

To maximize the yield and purity of the final product, careful optimization of reaction parameters is essential. Key variables include temperature, solvent, reaction time, and the stoichiometry of reactants and catalysts.

Solvent: The choice of solvent can significantly impact reaction outcomes. For the nucleophilic substitution route, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction. mdpi.com In contrast, for certain catalytic reactions, solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective. rsc.org

Temperature: Reaction temperatures can range from ambient conditions to elevated temperatures. For instance, a Mannich-type reaction for a similar amino ester was conducted at 25-35°C for several days. google.com Williamson ether syntheses, a related alkylation reaction, have been performed at 65°C. mdpi.com Heating is often necessary to ensure a reasonable reaction rate, but excessive heat can lead to side reactions and decomposition.

Reactant Stoichiometry and Concentration: The molar ratio of benzylamine to the ethyl butenoate precursor is typically kept close to stoichiometric, although a slight excess of the amine may be used to drive the reaction to completion.

Catalyst Loading: In catalytic approaches, the amount of catalyst is a critical parameter. For instance, in a copper/iodine-catalyzed dimerization, the yield was improved by reducing the quantity of the copper catalyst from 0.5 equivalents to 0.2 equivalents. rsc.org

Table 2: Example of Reaction Parameter Optimization for a Related Synthesis

| Entry | Catalyst System | Solvent | Temperature (°C) | Time (days) | Yield (%) |

|---|---|---|---|---|---|

| 1 | L-proline | Ethanol | 25 | 5 | 58 |

| 2 | L-proline / Cu(OTf)₂ / TFA | DMSO | 25 | 3 | 60 |

| 3 | L-proline / Sm(OTf)₃ / TFA | Toluene | 25 | 3 | 53 |

| 4 | L-proline / Tetrahydropyrrole / TFA | Dichloromethane | 30 | 3 | 55 |

Data adapted from a synthesis of a related amino ester. google.com

Scalability and Process Chemistry Considerations for the Production of this compound

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges. Key considerations for the scale-up of this compound production include:

Cost and Availability of Raw Materials: The economic viability of the process depends on the cost of precursors like benzylamine and the starting materials for the butenoate chain.

Process Safety: A thorough risk assessment is required, considering the flammability and toxicity of solvents and reagents. The potential for runaway reactions must also be evaluated and mitigated.

Reaction Type: Batch processing is common in fine chemical production. However, for large-scale manufacturing, developing a continuous flow process could offer significant advantages in terms of safety, consistency, and throughput.

Work-up and Purification: The purification method must be robust and scalable. While laboratory-scale purifications often rely on column chromatography, industrial-scale processes favor crystallization, distillation, or extraction due to lower cost and solvent consumption. The choice of a base in the nucleophilic substitution route is critical; using a solid-supported base or an inorganic base like potassium carbonate can simplify removal compared to a soluble organic base. mdpi.com

Waste Management: Minimizing waste is crucial for both environmental and economic reasons. This includes recycling solvents and catalysts and ensuring that any waste streams are treated appropriately. Adopting green chemistry principles during the initial design phase can significantly reduce the environmental footprint of the scaled-up process.

Elucidation of Reaction Mechanisms and Transformation Pathways Involving Ethyl 4 Benzylamino but 2 Enoate

Mechanistic Studies of Nucleophilic Additions to the α,β-Unsaturated System of Ethyl 4-(benzylamino)but-2-enoate

The α,β-unsaturated ester in this compound is an excellent Michael acceptor, making it susceptible to conjugate additions.

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This facilitates Michael-type additions, a class of conjugate additions, where a nucleophile attacks the β-carbon. A variety of nucleophiles, including enolates, amines, and thiols, can participate in this reaction.

The general mechanism for a Michael-type addition to this compound involves the reversible formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-adduct. The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species.

For instance, the reaction of this compound with a soft nucleophile like diethyl malonate in the presence of a base such as sodium ethoxide is expected to proceed via a classic Michael addition pathway.

Table 1: Potential Michael Donors for Reaction with this compound

| Nucleophile (Michael Donor) | Expected Product Structure |

| Diethyl malonate | Ethyl 4-(benzylamino)-3-(bis(ethoxycarbonyl)methyl)butanoate |

| Nitromethane | Ethyl 4-(benzylamino)-3-(nitromethyl)butanoate |

| Thiophenol | Ethyl 4-(benzylamino)-3-(phenylthio)butanoate |

| Benzylamine (B48309) | Ethyl 4-(benzylamino)-3-(benzylamino)butanoate |

The conjugate addition to the prochiral β-carbon of this compound can lead to the formation of a new stereocenter. The stereochemical outcome of this addition is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of a chiral catalyst or auxiliary.

In the absence of any chiral influence, the addition of a nucleophile will typically result in a racemic mixture of the two possible enantiomers. However, the use of a chiral catalyst, such as a proline derivative in an organocatalytic Michael addition, could potentially induce enantioselectivity, favoring the formation of one enantiomer over the other. The stereochemistry of the starting α,β-unsaturated ester (E or Z configuration) can also play a significant role in the diastereoselectivity of the reaction when the nucleophile is also chiral.

Reactivity Profiles of the Benzylic Amine Moiety in this compound

The secondary benzylic amine in this compound is a versatile functional group that can participate in a variety of reactions.

The nucleophilic nitrogen of the amine can participate in intramolecular cyclization reactions. For example, under appropriate conditions, the amine could potentially attack the electrophilic β-carbon of the α,β-unsaturated system in an intramolecular Michael addition. This would lead to the formation of a cyclic product, such as a substituted piperidine (B6355638) derivative. The feasibility of this cyclization would depend on the ring size and the conformational flexibility of the molecule.

Another possibility is the intramolecular attack of the amine on the ester carbonyl group, leading to the formation of a lactam. This transformation would likely require activation of the ester group or harsh reaction conditions.

The secondary amine can undergo a range of derivatization reactions. These include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: Reaction with an alkyl halide would introduce a second alkyl group on the nitrogen atom, forming a tertiary amine.

N-Acylation: Treatment with an acyl chloride or an acid anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative (an amide).

N-Sulfonylation: Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, would produce a sulfonamide.

Table 2: Potential Derivatization Reactions of the Amine Moiety

| Reagent | Product Type |

| Methyl iodide | Tertiary amine |

| Acetyl chloride | Amide |

| p-Toluenesulfonyl chloride | Sulfonamide |

Transformations of the Ester Functional Group in this compound

The ethyl ester group can be transformed into other functional groups through various reactions.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, Ethyl 4-(benzylamino)but-2-enoic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This would yield 4-(benzylamino)but-2-en-1-ol. It is important to note that LiAlH4 can also reduce the double bond of the α,β-unsaturated system under certain conditions.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide. For example, reaction with ammonia would yield 4-(benzylamino)but-2-enamide.

Table 3: Potential Transformations of the Ester Group

| Reagent | Product Functional Group |

| Aqueous NaOH, then H3O+ | Carboxylic acid |

| Methanol, H+ | Methyl ester |

| Lithium aluminum hydride | Primary alcohol |

| Ammonia | Primary amide |

Transesterification and Hydrolysis Mechanisms

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In a hypothetical acid-catalyzed transesterification of this compound with a different alcohol (e.g., methanol), the reaction would likely proceed through a series of protonation and deprotonation steps. The carbonyl oxygen of the ester would be protonated, enhancing the electrophilicity of the carbonyl carbon. The incoming alcohol would then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) would yield the new ester and regenerate the acid catalyst. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (e.g., methoxide) would act as a nucleophile, directly attacking the carbonyl carbon of this compound. This would lead to the formation of a tetrahedral intermediate, which would then collapse to expel the ethoxide leaving group, resulting in the new ester. masterorganicchemistry.commdpi.com This reaction is typically reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the desired product. mdpi.com

Hydrolysis of an ester, such as this compound, involves its cleavage into a carboxylic acid and an alcohol by reaction with water. This process can also be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: Similar to transesterification, the mechanism would involve protonation of the carbonyl oxygen, followed by nucleophilic attack by water. A proton transfer and elimination of ethanol would then yield 4-(benzylamino)but-2-enoic acid.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the ethoxide ion to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. An acidic workup is required to obtain the final carboxylic acid.

Ester Reduction Pathways

The ester functional group in this compound can be reduced to a primary alcohol. A common and powerful reagent for this transformation is Lithium Aluminum Hydride (LAH) .

The reduction of an ester with LAH typically proceeds as follows:

A hydride ion (H⁻) from LAH attacks the electrophilic carbonyl carbon of the ester, breaking the π bond and forming a tetrahedral intermediate.

This intermediate is unstable and collapses, reforming the carbonyl group and eliminating the ethoxide ion as a leaving group. The product of this step is an aldehyde.

The resulting aldehyde is then rapidly reduced by another equivalent of LAH. A second hydride ion attacks the carbonyl carbon of the aldehyde, forming a new tetrahedral intermediate (an alkoxide).

An aqueous or acidic workup is then performed to protonate the alkoxide, yielding the final product, 4-(benzylamino)but-2-en-1-ol.

Due to the high reactivity of LAH, it would also likely reduce the conjugated double bond in the but-2-enoate backbone, potentially leading to 4-(benzylamino)butan-1-ol as the final product, depending on the reaction conditions. More selective reducing agents might be employed to achieve partial reduction.

Cascade and Multicomponent Reactions Utilizing this compound as a Core Building Block

Cascade reactions , also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, without the need for isolating intermediates. Multicomponent reactions (MCRs) are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. nih.gov

While this compound possesses multiple reactive sites—an ester, a secondary amine, and an activated double bond—that would theoretically make it a suitable candidate for such reactions, there is no specific mention in the scientific literature of its use as a core building block in cascade or multicomponent reactions.

Hypothetically, the enoate system could participate as a Michael acceptor, and the amine could act as a nucleophile in intramolecular cyclizations or in intermolecular reactions with other components. For instance, it could potentially be used in aza-Michael addition reactions followed by cyclization to form heterocyclic structures. However, without experimental data, these remain theoretical possibilities.

Kinetic and Thermodynamic Analysis of Key Reactions of this compound

A thorough search of scientific databases has not yielded any specific kinetic or thermodynamic data for the reactions of this compound. To perform a kinetic analysis of its reactions, such as hydrolysis or transesterification, one would need to experimentally measure the reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts). From this data, the rate law, rate constants, and activation energy could be determined.

Similarly, thermodynamic analysis would require experimental determination of key parameters such as the enthalpy and entropy of reaction. For example, the enthalpy of fusion and melting point for a related compound, ethyl 4-dimethylaminobenzoate, have been determined experimentally, highlighting the type of data that is currently lacking for this compound. researchgate.net

In the absence of such experimental findings, a computational chemistry approach could be employed to estimate the kinetic and thermodynamic parameters for the reactions of this compound. However, these would be theoretical predictions and would require experimental validation.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Conformational Insight into Ethyl 4 Benzylamino but 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes in Ethyl 4-(benzylamino)but-2-enoate

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in assigning the specific stereochemistry and understanding the dynamic conformational processes of the molecule. The IUPAC name for the trans isomer is ethyl (E)-3-(benzylamino)but-2-enoate. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional NMR techniques provide invaluable information on the connectivity and spatial relationships between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the coupling between the vinyl proton and the methyl protons on the butenoate backbone, as well as the couplings within the ethyl group and the benzyl (B1604629) group. For instance, in a related compound, ethyl-2-butenoate, COSY analysis shows a clear correlation between the proton at approximately 6.9 ppm and the methyl protons at 1.8 ppm, indicating their coupling. allfordrugs.com A similar correlation would be expected for the butenoate moiety in the title compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals. For example, the methylene (B1212753) carbons of the ethyl and benzyl groups can be unambiguously assigned by their correlation to their respective methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H couplings. This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations between the carbonyl carbon and the protons of the ethoxy group, as well as the vinyl proton. It would also connect the benzylic protons to the carbons of the phenyl ring and the nitrogen-bearing carbon of the butenoate chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry and conformation of the molecule by identifying protons that are close in space, but not necessarily bonded. For the (E)-isomer of this compound, a NOESY experiment would be expected to show a cross-peak between the vinyl proton and the protons of the N-benzyl group, confirming their trans relationship across the double bond. The absence of a strong NOE between the vinyl proton and the C4-methyl group would further support the (E) configuration. scielo.brresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl (E)-4-(benzylamino)but-2-enoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.2 | ~14 |

| Ethyl CH₂ | ~4.1 | ~60 |

| C=O | - | ~167 |

| Cα-H | ~5.8 | ~97 |

| Cβ-CH₃ | ~2.1 | ~19 |

| N-H | Variable | - |

| Benzyl CH₂ | ~4.3 | ~48 |

| Phenyl C-H | ~7.2-7.4 | ~127-129 |

| Phenyl C (ipso) | - | ~139 |

| Cβ | - | ~160 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Variable Temperature NMR Studies on Conformational Exchange in this compound

Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring in this compound, such as restricted rotation around single bonds or conformational equilibria. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. scielo.brresearchgate.net

For instance, rotation around the C-N bond might be slow enough at low temperatures to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, averaged peak. nih.gov The temperature at which coalescence occurs can be used to calculate the energy barrier (ΔG‡) for the rotational process. rit.edu Similarly, VT-NMR could be used to study the conformational flexibility of the benzyl group and the ethyl ester moiety.

Vibrational Spectroscopy (IR, Raman) for Functional Group Interactions and Hydrogen Bonding in this compound

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound and for probing intermolecular interactions like hydrogen bonding.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. The N-H stretching vibration would appear in the region of 3300-3500 cm⁻¹, and its position and shape could indicate the extent of hydrogen bonding. A sharp peak would suggest a free N-H group, while a broad band would imply its involvement in hydrogen bonding. The C=O stretching vibration of the ester group would be observed around 1715-1735 cm⁻¹. The C=C stretching of the α,β-unsaturated system would appear near 1640 cm⁻¹. The C-N stretching vibration would be found in the 1250-1020 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the benzyl group would also be present. osti.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, would likely give a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

By comparing the spectra of the compound in different states (e.g., solid vs. solution) or in different solvents, one can deduce information about intermolecular hydrogen bonding involving the N-H group and the carbonyl oxygen.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C=O (Ester) | Stretch | 1715-1735 |

| C=C (Alkene) | Stretch | ~1640 |

| C-N | Stretch | 1250-1020 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Elucidation of Intermediates and Products Derived from this compound

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, which helps in confirming its structure. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₁₇NO₂), which is 219.28 g/mol . nih.gov

The fragmentation pattern is key to structural elucidation. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu This could lead to the loss of a benzyl radical (C₇H₇•, m/z 91) to form an ion at m/z 128, or the formation of the stable tropylium (B1234903) ion (C₇H₇⁺, m/z 91).

Cleavage at the ester group: Esters can undergo fragmentation through the loss of the alkoxy group (-OCH₂CH₃, m/z 45) or the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z 73). libretexts.orgdocbrown.info

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

The analysis of fragmentation patterns is also crucial for identifying intermediates and products in reactions involving this compound. By comparing the mass spectra of reaction mixtures over time, one can track the formation of new species and propose reaction mechanisms. researchgate.net

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 219 | [M]⁺ |

| 174 | [M - OCH₂CH₃]⁺ |

| 146 | [M - COOCH₂CH₃]⁺ |

| 128 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Chromophoric Behavior and Chiral Properties (if applicable) of this compound

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to the electronic transitions within its chromophores. The primary chromophores are the phenyl group of the benzyl moiety and the α,β-unsaturated ester system. The phenyl group would exhibit characteristic absorptions around 260 nm (π → π* transitions). The conjugated system of the butenoate would also contribute to the UV absorption, likely in the region of 200-250 nm. The position and intensity of these bands can be influenced by the solvent polarity.

Circular Dichroism (CD) Spectroscopy: Since this compound is not inherently chiral, it would not exhibit a CD spectrum. However, if the molecule were to be part of a chiral assembly or if a chiral derivative were synthesized, CD spectroscopy would be a valuable tool for determining the absolute configuration and studying chiral recognition phenomena.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction study of this compound would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice. This would definitively confirm the (E) or (Z) configuration of the double bond and reveal the preferred conformation of the benzyl and ethyl groups.

Intermolecular Interactions: The packing of the molecules in the crystal and the nature of intermolecular forces, such as hydrogen bonds (e.g., between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the phenyl rings.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Benzylamino but 2 Enoate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction of Ethyl 4-(benzylamino)but-2-enoate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics and predicting the reactivity of this compound. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals and electron distribution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comyoutube.comyoutube.com The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, namely the nitrogen atom of the benzylamino group and the π-system of the double bond. The LUMO, conversely, is anticipated to be centered on the electron-deficient carbonyl carbon and the β-carbon of the α,β-unsaturated system, making these sites susceptible to nucleophilic attack. numberanalytics.com

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com In conjugated systems like this compound, the delocalization of π-electrons typically leads to a higher energy HOMO and a lower energy LUMO compared to non-conjugated counterparts, thus reducing the energy gap and enhancing reactivity. numberanalytics.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound calculated at the B3LYP/6-31G(d) level of theory.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -6.2 | N, C=C |

| LUMO | -1.5 | C=O, Cβ |

| HOMO-LUMO Gap | 4.7 | - |

This table presents hypothetical data for illustrative purposes.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.netuni-muenchen.deyoutube.comlibretexts.org These maps are generated by calculating the electrostatic potential on the molecule's surface. For this compound, the ESP map would be expected to show a negative potential (typically colored red or orange) around the carbonyl oxygen and the nitrogen atom, indicating their nucleophilic character. youtube.com Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms attached to the nitrogen and the α-carbon, as well as the carbonyl carbon, signifying their electrophilic nature. youtube.com This visual tool is invaluable for predicting sites of protonation, hydrogen bonding, and interaction with other polar molecules. uni-muenchen.de

Modeling of Reaction Pathways and Transition States for Transformations Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the potential energy surface. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. For this compound, a key transformation to consider is its formation via an aza-Michael addition of benzylamine (B48309) to an ethyl but-2-ynoate (B8739756) or a related precursor. rsc.org

Theoretical calculations can map out the energy profile of this reaction, determining whether it proceeds through a concerted or stepwise mechanism. acs.org By calculating the activation energies associated with different possible pathways, the most favorable route can be identified. For instance, in the aza-Michael addition, computational models can explore the role of catalysts, such as acids or bases, in lowering the activation barrier. rsc.org The geometry of the transition state provides critical information about the bond-forming and bond-breaking processes.

Conformational Analysis and Energy Minimization Studies of this compound

This compound is a flexible molecule with several rotatable bonds, including those in the ethyl ester and benzylamino moieties. This flexibility gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies.

Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, are employed to find the lowest energy conformation. mdpi.com By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be constructed. For this compound, important torsions to consider include the C-N bond of the benzylamino group and the C-O bond of the ester. The presence of the aromatic ring can lead to specific, stabilized conformations due to intramolecular interactions such as π-stacking or hydrogen bonding. nih.gov Identifying the global minimum energy structure is essential as it often represents the most populated conformation in solution and is the starting point for more advanced simulations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions with this compound

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, explicitly accounting for the effects of the solvent and intermolecular interactions. nih.govnih.govrsc.orgresearchgate.net In an MD simulation, the atoms of the solute (this compound) and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated by solving Newton's equations of motion.

These simulations are particularly useful for understanding how the solvent influences the conformational preferences of the molecule. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized. MD simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonding between the amino and ester groups of the solute and the solvent molecules. nih.gov This information is crucial for understanding solubility, reactivity, and transport properties in solution.

Prediction of Spectroscopic Properties and Comparison with Experimental Data for this compound

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the experimental structure determination.

For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. mdpi.comnih.govresearchgate.netmdpi.comrsc.org These theoretical predictions can aid in the assignment of complex experimental spectra and can be used to distinguish between different isomers or conformers. mdpi.commdpi.com The accuracy of these predictions is often improved by considering solvent effects through continuum solvation models. nih.gov

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p), CPCM) |

| C=O | 166.5 | 167.2 |

| Cα | 124.0 | 124.8 |

| Cβ | 145.2 | 145.9 |

| Cγ | 48.9 | 49.5 |

| Benzyl (B1604629) CH₂ | 52.3 | 52.9 |

| Aromatic C (ipso) | 138.1 | 138.8 |

| Aromatic C (ortho) | 128.5 | 129.1 |

| Aromatic C (meta) | 128.8 | 129.4 |

| Aromatic C (para) | 127.6 | 128.2 |

| O-CH₂ | 60.7 | 61.3 |

| CH₃ | 14.2 | 14.8 |

This table presents hypothetical data for illustrative purposes. The calculated values are typically scaled to match experimental data for a set of reference compounds. mdpi.commdpi.com

In addition to NMR, other spectroscopic properties such as infrared (IR) vibrational frequencies and UV-Vis electronic absorption spectra can also be computed. The comparison of these predicted spectra with experimental results provides a robust method for structural elucidation and a deeper understanding of the molecule's electronic and vibrational properties.

Applications of Ethyl 4 Benzylamino but 2 Enoate in Advanced Organic Synthesis and Materials Chemistry

Utilization of Ethyl 4-(benzylamino)but-2-enoate as a Chiral or Prochiral Building Block in Asymmetric Synthesis

The presence of a prochiral center and reactive functional groups in this compound makes it an attractive substrate for asymmetric synthesis, enabling the stereocontrolled introduction of new chiral centers.

Asymmetric Catalysis with this compound

While specific examples of asymmetric catalysis directly employing this compound as the primary substrate are not extensively documented in publicly available research, the structural motifs present in the molecule are highly relevant to established asymmetric catalytic transformations. For instance, the α,β-unsaturated ester moiety is a classic Michael acceptor, and the secondary amine can be a directing group or a point of catalyst interaction. The potential for asymmetric hydrogenation of the double bond or asymmetric conjugate addition to the enoate system using chiral catalysts represents a promising area for future investigation.

Diastereoselective and Enantioselective Transformations

The inherent functionality of this compound allows for its participation in diastereoselective and enantioselective reactions. The nitrogen atom can be readily converted into a chiral auxiliary, which can then direct the stereochemical outcome of subsequent reactions. Moreover, the double bond can undergo a variety of stereoselective additions. For example, diastereoselective cyclization reactions could be envisioned, where the existing stereochemistry of a modified substrate would influence the formation of new stereocenters in the resulting cyclic product.

Scaffold Derivatization and Chemical Modification Strategies Based on this compound

The reactivity of the different functional groups within this compound provides a platform for diverse chemical modifications, leading to the synthesis of valuable molecular scaffolds.

Synthesis of Nitrogen-Containing Heterocycles

The structural backbone of this compound is pre-disposed for cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. For instance, intramolecular Michael addition, where the amine nitrogen attacks the β-position of the unsaturated ester, could lead to the formation of substituted pyrrolidines. nih.govbeilstein-journals.orgnih.govresearchgate.net Furthermore, modifications of the ester and amine functionalities could pave the way for the synthesis of other heterocyclic systems like piperidines. beilstein-journals.org

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Potential Reaction Type | Resulting Heterocycle |

| This compound | Intramolecular Michael Addition | Substituted Pyrrolidine |

| Modified this compound | Intramolecular Cyclization | Substituted Piperidine (B6355638) |

Access to γ-Amino Acids and Derivatives

γ-Amino acids are important building blocks for peptidomimetics and have shown significant biological activity. This compound serves as a direct precursor to γ-amino acid derivatives. Reduction of the double bond, for instance through catalytic hydrogenation, would yield ethyl 4-(benzylamino)butanoate, which upon hydrolysis of the ester would provide the corresponding γ-amino acid. The benzyl (B1604629) group can be readily removed by hydrogenolysis, providing access to the free γ-amino acid. This approach offers a straightforward route to this important class of compounds. Additionally, cyclization of the corresponding amino acid can lead to the formation of γ-lactams, another significant heterocyclic motif in medicinal chemistry. impactfactor.org

Development of New Synthetic Methodologies Leveraging the Unique Reactivity of this compound

The combination of a nucleophilic amine and an electrophilic α,β-unsaturated system within the same molecule makes this compound an interesting substrate for the development of novel synthetic methodologies. Its participation in tandem reactions, where a single synthetic operation leads to the formation of multiple bonds and increased molecular complexity, is a key area of interest. For example, a Michael addition of an external nucleophile to the enoate could be followed by an intramolecular cyclization involving the benzylamino group, leading to complex heterocyclic structures in a single pot. wikipedia.orgmasterorganicchemistry.com The exploration of such reactivity patterns could lead to the discovery of new and efficient synthetic transformations.

Polymer Chemistry Applications Involving this compound (e.g., as a monomer in specific polymerizations)

A comprehensive search of scientific databases and patent literature did not yield any specific instances of this compound being utilized as a monomer in polymerization reactions. The presence of a polymerizable alkene functionality in conjugation with an ester group, along with a reactive secondary amine, theoretically allows for its participation in various polymerization mechanisms, including addition and condensation polymerizations. However, no documented studies have explored this potential.

The following table summarizes the lack of available data on the polymerization of this specific compound:

| Polymerization Type | Status of Research for this compound |

| Radical Polymerization | No data available |

| Anionic Polymerization | No data available |

| Cationic Polymerization | No data available |

| Ring-Opening Polymerization | Not applicable |

| Condensation Polymerization | No data available |

Design and Synthesis of Advanced Functional Materials Incorporating this compound Motifs

Similarly, there is no available research on the design and synthesis of advanced functional materials that specifically incorporate this compound motifs. The molecule's structure could potentially be integrated into larger systems to impart specific functionalities. For instance, the benzylamino group could serve as a site for further chemical modification or could influence the material's properties, such as its thermal stability, solubility, or ability to coordinate with metal ions. Despite these theoretical possibilities, the scientific literature does not provide any concrete examples of its use in the development of functional materials.

The table below outlines the absence of research in various areas of functional material design utilizing this compound:

| Functional Material Application | Status of Research for this compound |

| Organic Electronics | No data available |

| Drug Delivery Systems | No data available |

| Coatings and Adhesives | No data available |

| Supramolecular Assemblies | No data available |

| Sensor Technology | No data available |

Future Research Directions and Unexplored Avenues in the Study of Ethyl 4 Benzylamino but 2 Enoate

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Ethyl 4-(benzylamino)but-2-enoate

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes with high accuracy, thus minimizing trial-and-error experimentation. beilstein-journals.orgnih.gov For this compound, which is typically synthesized via an aza-Michael addition, ML models could be instrumental in optimizing reaction conditions to maximize yield and selectivity.

Future research could focus on developing bespoke ML models trained on datasets of aza-Michael additions. These models, leveraging algorithms like Bayesian optimization, could predict the optimal catalyst, solvent, temperature, and reactant concentrations for the synthesis of this compound and its derivatives. nih.gov Such an approach would not only accelerate the discovery of new synthetic routes but also enhance the efficiency of existing ones. digitellinc.com

Table 1: Hypothetical Machine Learning Model for Optimizing the Synthesis of this compound

| Parameter | Input Variable | Data Type | Potential Impact on Output |

| Catalyst | Type and Loading | Categorical, Continuous | Influences reaction rate and stereoselectivity. |

| Solvent | Polarity, aprotic/protic | Categorical, Continuous | Affects solubility and catalyst activity. |

| Temperature | Degrees Celsius | Continuous | Impacts reaction kinetics and side-product formation. |

| Reactants | Benzylamine (B48309), Ethyl but-2-enoate | Molecular Descriptors | Determines the core structure of the product. |

The application of transfer learning could further enhance predictive power, where a model trained on a broad range of chemical reactions is fine-tuned for the specifics of aza-Michael additions. nih.gov This would allow for accurate predictions even with a smaller, more focused dataset.

Flow Chemistry and Continuous Processing for Reactions of this compound

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. nih.govbeilstein-journals.org The synthesis of active pharmaceutical ingredients (APIs) has particularly benefited from this technology. iqs.edunih.govbeilstein-journals.org For this compound, adopting a continuous flow process for its synthesis via the aza-Michael reaction could lead to substantial improvements in efficiency and product consistency. acs.org

A prospective flow chemistry setup would involve pumping solutions of benzylamine and ethyl but-2-enoate through a heated reactor coil, potentially packed with a solid-supported catalyst. patsnap.com This would allow for precise control over reaction time and temperature, leading to higher yields and purity. nih.gov

Table 2: Proposed Continuous Flow System Parameters for the Synthesis of this compound

| Parameter | Proposed Range/Type | Rationale |

| Reactor Type | Packed-bed reactor with a solid-supported catalyst | Enhances reaction rate and simplifies catalyst separation. |

| Flow Rate | 0.1 - 1.0 mL/min | Allows for precise control of residence time. |

| Temperature | 60 - 120 °C | Optimizes reaction kinetics while minimizing degradation. |

| Catalyst | Polymer-supported base or Lewis acid | Facilitates continuous operation and catalyst recycling. |

This approach not only promises a more efficient synthesis but also aligns with the principles of green chemistry by minimizing waste and energy consumption. frontiersin.org

Photochemistry and Electrochemistry of this compound

Photochemistry and electrochemistry offer unique pathways for chemical transformations, often under mild conditions and with high selectivity. nih.govtum.dersc.org The enamine moiety within this compound makes it a prime candidate for exploration using these techniques.

Visible-light photoredox catalysis could be employed to initiate novel reactions, such as the conversion of the enamine into an amide through a photosensitized formation of a singlet oxygen intermediate. organic-chemistry.org Furthermore, the synergistic combination of organocatalysis and photocatalysis could open doors to new enantioselective transformations. nih.govtum.dersc.org

Electrochemistry provides another avenue for novel reactivity. The electrochemical synthesis of related β-amino esters has been demonstrated, suggesting the potential for developing new synthetic routes to this compound or its derivatives under electrochemical conditions.

Table 3: Potential Photochemical and Electrochemical Reactions of this compound

| Method | Potential Reaction | Expected Outcome |

| Photoredox Catalysis | Oxidation with singlet oxygen | Conversion of the enamine to an amide. organic-chemistry.org |

| Electrochemistry | Oxidative or reductive cyclization | Formation of novel heterocyclic structures. |

These avenues of research could lead to the discovery of entirely new chemical transformations and the synthesis of novel compounds derived from this compound.

Bio-inspired Transformations and Biomimetic Synthesis Leveraging this compound

Nature often provides the most elegant and efficient solutions to complex chemical syntheses. Bio-inspired and biomimetic approaches seek to emulate these natural processes in the laboratory. mdpi.com For this compound, this could involve the use of enzymes or enzyme-mimicking catalysts for its synthesis or further transformation.

The aza-Michael addition, central to the synthesis of this compound, can be catalyzed by enzymes, offering high stereoselectivity and environmentally benign reaction conditions. rsc.org Research into identifying or engineering enzymes for the specific synthesis of this compound could lead to highly efficient and green manufacturing processes.

Furthermore, the structure of this compound can serve as a scaffold in biomimetic approaches to construct more complex molecules, such as multilayered 3D constructs for tissue engineering. mdpi.com

Table 4: Potential Bio-inspired Approaches for this compound

| Approach | Description | Potential Advantage |

| Enzymatic Synthesis | Use of lipases or other enzymes to catalyze the aza-Michael addition. rsc.org | High enantioselectivity and mild reaction conditions. |

| Biomimetic Scaffolding | Use as a building block in the synthesis of complex, biologically relevant molecules. mdpi.com | Creation of novel materials with potential biomedical applications. |

Exploration of Novel Catalytic Systems for Transformations of this compound

The development of novel catalysts is a cornerstone of modern organic synthesis. For the synthesis of this compound via the aza-Michael reaction, a wide array of catalytic systems could be explored to enhance efficiency and selectivity. nih.gov

Future research could investigate the use of organocatalysts, such as thioureas or squaramides, which are known to be effective for aza-Michael additions. researchgate.net Additionally, the use of chiral catalysts could enable the asymmetric synthesis of specific enantiomers of this compound, which may have distinct biological activities.

The exploration of metal-based catalysts, including those based on copper or iridium, could also open up new avenues for the synthesis and functionalization of this compound.

Table 5: Promising Catalytic Systems for the Synthesis of this compound

| Catalyst Class | Specific Examples | Potential Benefits |

| Organocatalysts | Thioureas, Squaramides, Cinchona alkaloids | Metal-free, high enantioselectivity. researchgate.net |

| Metal Catalysts | Copper nanoparticles, Iridium complexes | High efficiency and potential for novel transformations. |

| Biocatalysts | Lipases, Engineered enzymes | Green, highly selective, mild conditions. rsc.org |

The systematic exploration of these and other novel catalytic systems will undoubtedly lead to more efficient, selective, and sustainable methods for the synthesis and transformation of this compound.

Q & A

Q. Key Characterization Methods :

- NMR Spectroscopy : Distinct vinylic proton signals (e.g., δ 4.47–4.54 ppm for dodecyl/benzyl derivatives) confirm structural integrity .

- HRMS : Validates molecular formulas (e.g., [M+H] at m/z 364.0274 for trichloroacetyl derivatives) .

How does the choice of catalyst influence the stereochemical outcome in the synthesis of this compound derivatives?

Advanced

Catalysts critically control stereochemistry:

- Iridium Catalysis : Enables regio- and stereospecific allylic amination, yielding (R,E)-configured products with high ee (92.2%) in nitromethane. Solvent polarity and catalyst coordination dictate selectivity .

- Acid/Base Additives : In transimination reactions, sodium acetate accelerates exchange kinetics, while trifluoroacetic acid quenches reactions, affecting product distribution .

Q. Methodological Insight :

- Use chiral HPLC (e.g., Chiralcel OD-H) to monitor ee. Adjust solvent (e.g., nitromethane vs. THF) to minimize isomerization by-products .

What purification methods are effective for isolating this compound from reaction mixtures?

Q. Basic

- Column Chromatography : Employ gradients like n-pentane:EtOAc (9:1) or heptane/EtOAc for optimal separation of unsaturated esters .

- Solvent Selection : Xylene or nitromethane aids in maintaining product stability during high-temperature reactions .

What kinetic models describe the transimination reactions of this compound under varying catalytic conditions?

Q. Advanced

- Pseudo-First-Order Kinetics : Achieved using excess dodecylamine (4 equivalents) to study exchange rates. Monitor via NMR integration of vinylic signals (δ 4.37–4.54 ppm) .

- Catalyst Effects : Acetic acid (0–1000 mol%) linearly increases rate constants, while sodium acetate (100 mol%) enhances equilibration speed .

Q. Experimental Design :

- Conduct reactions in pressure-resistant vials at 60–140°C. Sample aliquots at intervals for time-resolved NMR analysis .

How can NMR spectroscopy confirm the structure of this compound?

Q. Basic

Q. Best Practices :

- Use NOESY to distinguish (Z)/(E) isomers. For example, NOE between olefinic protons and phenyl groups confirms (Z)-configuration in derivatives .

What are the challenges in achieving high enantiomeric excess in the synthesis of this compound, and how can they be addressed?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.